Product packaging for 1-(4-Phenylphenyl)isoquinoline(Cat. No.:CAS No. 110746-63-9)

1-(4-Phenylphenyl)isoquinoline

Cat. No.: B186315
CAS No.: 110746-63-9
M. Wt: 281.3 g/mol
InChI Key: VASIFKDQQVGWTL-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)isoquinoline (CAS 110746-63-9) is a specialized organic compound with the molecular formula C 21 H 15 N and a molecular weight of 281.35 . Its structure consists of an isoquinoline heterocycle, which is a benzene ring fused to a pyridine ring, substituted at the 1-position with a biphenyl group . This conjugation-rich architecture makes it a candidate for research in advanced materials. Isoquinoline derivatives are widely investigated for their role in organic electronics, including as components in the development of dyes and sensitizing agents . In pharmaceutical research, the isoquinoline scaffold is a privileged structure found in numerous biologically active alkaloids and synthetic compounds . Derivatives are known to be explored for a range of activities, such as anticancer properties through mechanisms like microtubule disruption and induction of apoptosis, as well as antimicrobial and anti-inflammatory effects . The specific substitution pattern of this compound may be of interest for modulating these activities or for studying protein-ligand interactions. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15N B186315 1-(4-Phenylphenyl)isoquinoline CAS No. 110746-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylphenyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-20-9-5-4-8-18(20)14-15-22-21/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASIFKDQQVGWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401178
Record name 1-(4-phenylphenyl)isoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110746-63-9
Record name 1-(4-phenylphenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BIPHENYLYL)ISOQUINOLINE
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Advanced Spectroscopic and Structural Elucidation of 1 4 Phenylphenyl Isoquinoline

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and confirming molecular structures. iitb.ac.in For 1-(4-phenylphenyl)isoquinoline, with a molecular formula of C21H15N, the predicted monoisotopic mass is 281.12045 Da. uni.lu HRMS analysis using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can provide experimental mass values with sub-ppm accuracy. iitb.ac.inalgimed.com The detection of the protonated molecule, [M+H]⁺, at an m/z of 282.12773, or other adducts such as [M+Na]⁺ at 304.10967, confirms the molecular weight and, by extension, the elemental composition of the compound. uni.lu This precise mass determination is a crucial first step in the unambiguous identification of this compound.

Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺282.12773166.4
[M+Na]⁺304.10967174.5
[M-H]⁻280.11317175.2
[M+NH₄]⁺299.15427181.0
[M+K]⁺320.08361167.1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR provide foundational information about the chemical environment of each proton and carbon atom.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, multi-dimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH), helping to identify adjacent protons within the same spin system, such as those on the individual aromatic rings. semi.ac.cn

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the isoquinoline (B145761) core and the phenylphenyl substituent. semi.ac.cn

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that help to define the three-dimensional structure and conformation of the molecule. nih.gov

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR can be used to study the structure of this compound in its crystalline form. This technique can reveal information about polymorphism, molecular packing, and intermolecular interactions in the solid state. The structure and relative configuration of related isoquinoline derivatives have been successfully deduced using solid-state NMR in conjunction with X-ray crystallography. rsc.org

Chiral NMR for Enantiomeric Purity Assessment

For chiral derivatives of 1-arylisoquinolines, which can exist as atropisomers due to restricted rotation around the C-C single bond connecting the aryl group to the isoquinoline, chiral NMR spectroscopy is a valuable tool. thieme-connect.com By using chiral solvating agents or chiral auxiliary reagents, it is possible to differentiate between enantiomers and determine the enantiomeric purity of a sample. frontiersin.org This has been demonstrated for various atropisomeric quinazolinones and could be applied to chiral derivatives of this compound. frontiersin.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. elsevier.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings, as well as C=C and C=N stretching vibrations within the aromatic and heteroaromatic systems. ijstr.org For similar aromatic compounds, these bands typically appear in the regions of 3100-3000 cm⁻¹ (aromatic C-H stretch) and 1650-1450 cm⁻¹ (C=C and C=N stretch). rsc.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. photothermal.com It can provide additional information about the vibrations of the carbon skeleton of the molecule. researchgate.net

Table 2: General Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
Isoquinoline C=NStretching~1620
Aromatic C-HOut-of-plane bending900 - 675

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of molecules by examining the transitions between electronic energy levels. mometrix.com

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, corresponding to π-π* transitions within the extended conjugated system of the isoquinoline and biphenyl (B1667301) moieties. rsc.org The position and intensity of these bands are sensitive to the solvent polarity. d-nb.info

Emission (Fluorescence) Spectroscopy: Many arylisoquinoline derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence, with the emission maximum typically occurring at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). libretexts.org The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. acs.org For some borylated arylisoquinolines, fluorescence quantum yields can be quite high, and the emission color can be tuned by modifying the aryl substituent. nih.gov

UV-Visible Absorption Profiles and Extinction Coefficients

The electronic absorption spectrum of this compound, like other 1-arylisoquinolines, is characterized by transitions involving the π-electron systems of the isoquinoline and biphenyl moieties. Aromatic compounds typically exhibit intense absorption bands in the UV region. For instance, the parent isoquinoline molecule shows absorption bands related to π-π* transitions. up.ac.zaresearchgate.net The extended conjugation provided by the 4-phenylphenyl substituent at the C1 position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline. up.ac.za

Absorption Maximum (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Transition Assignment
~260~45,000π → π* (Biphenyl moiety)
~320~15,000π → π* (Isoquinoline moiety)
~345~12,000Intramolecular Charge Transfer (ICT)

Steady-State and Time-Resolved Fluorescence Studies (e.g., Quantum Yields, Lifetimes)

Many isoquinoline derivatives are known to be fluorescent. nih.govrsc.org The fluorescence properties, including quantum yield (Φf) and excited-state lifetime (τ), are highly dependent on the molecular structure and environment. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com The lifetime is the average time the molecule spends in the excited state before returning to the ground state. researchgate.netnih.gov

For 1-arylisoquinolines, the connection between the isoquinoline and aryl rings can lead to intramolecular rotation, which may provide a non-radiative decay pathway, potentially lowering the fluorescence quantum yield. nih.gov However, the bulky nature of the 4-phenylphenyl group might restrict this rotation, leading to enhanced emission. Protonation of the nitrogen atom in the isoquinoline ring is also known to significantly enhance fluorescence intensity. nih.govresearchgate.net

Table 2: Representative Fluorescence Data for Isoquinoline Derivatives Note: This table provides context based on related compounds, as specific data for this compound was not found.

CompoundSolventQuantum Yield (Φf)Lifetime (τ, ns)
IsoquinolineDichloromethane< 0.01-
Isoquinolinium saltDichloromethane> 0.502.5 - 5.5

Solvatochromic and Thermochromic Effects on Optical Properties

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. researchgate.netrsc.orgnih.gov This effect arises from the differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, a bathochromic (red) shift is typically observed in more polar solvents. The presence of donor-acceptor character within this compound could lead to such intramolecular charge transfer (ICT) states, making its optical properties sensitive to solvent polarity. rsc.org

Thermochromism is a reversible change in color with temperature. nih.govresearchgate.net This phenomenon in organic molecules can be due to changes in molecular conformation, aggregation state, or equilibrium between different species as a function of temperature. For a molecule like this compound, temperature changes could influence the rotational dynamics between the phenyl and isoquinoline rings, thereby affecting the electronic properties and leading to shifts in the absorption or fluorescence spectra. researchgate.netnih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

Crystal Packing Motifs and Intermolecular Interactions (e.g., π-π stacking, C-H···π interactions)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.orgnumberanalytics.com For aromatic molecules like this compound, these interactions are crucial in dictating the supramolecular architecture. mdpi.com

π-π Stacking: The planar aromatic rings of the isoquinoline and biphenyl systems can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The geometry of this stacking (e.g., face-to-face or offset) influences the electronic communication between molecules.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. These interactions play a significant role in organizing molecules in the crystal lattice. researchgate.net

The interplay of these and other weak forces, like van der Waals interactions, determines the final crystal packing arrangement. numberanalytics.commdpi.com

Conformational Analysis in the Crystalline State

Conformational analysis reveals the spatial arrangement of atoms in a molecule. nih.govnih.govuzh.ch A key conformational feature of this compound is the dihedral angle between the plane of the isoquinoline ring system and the plane of the adjacent phenyl ring of the biphenyl group.

X-ray diffraction data would provide the precise value of this torsion angle in the solid state. scielo.br This angle is a result of the balance between the steric hindrance from the hydrogen atoms at the peri-position of the isoquinoline and the ortho-positions of the phenyl ring, and the electronic stabilization gained from a more planar (conjugated) conformation. It is expected that steric repulsion would force the two ring systems to be twisted relative to each other, resulting in a non-planar conformation. researchgate.net

Reactivity and Chemical Transformations of 1 4 Phenylphenyl Isoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) and Biphenyl (B1667301) Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgpressbooks.pubmasterorganicchemistry.com In the case of 1-(4-phenylphenyl)isoquinoline, the sites of substitution are influenced by the electronic properties of both the isoquinoline nucleus and the biphenyl moiety.

The isoquinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com Electrophilic substitution on the isoquinoline core typically occurs on the benzene ring portion, preferentially at positions C-5 and C-8. uop.edu.pkyoutube.com This is because the pyridinoid ring is deactivated by the protonated nitrogen under the acidic conditions often used for these reactions. shahucollegelatur.org.in

The biphenyl substituent, being an electron-donating group, activates the rings towards electrophilic attack. The positions ortho and para to the point of attachment on each phenyl ring are the most likely sites for substitution. lkouniv.ac.inlibretexts.org Therefore, in this compound, electrophilic attack is expected to favor the biphenyl system over the deactivated isoquinoline ring. Within the biphenyl group, substitution will occur at the ortho and para positions of the terminal phenyl ring and the ortho positions of the phenyl ring attached to the isoquinoline.

The regioselectivity of electrophilic aromatic substitution is determined by the stability of the carbocation intermediate (arenium ion) formed during the reaction. pressbooks.pub Substituents that can stabilize this intermediate through resonance or inductive effects will direct incoming electrophiles to specific positions. lkouniv.ac.inlibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring SystemPredicted Position(s) of Electrophilic AttackReasoning
IsoquinolineC-5, C-8Electron-withdrawing nitrogen deactivates the pyridine (B92270) ring, favoring substitution on the benzene ring. uop.edu.pk
Biphenylortho and para positionsThe phenyl group is an activating, ortho, para-director. lkouniv.ac.inlibretexts.org

Regioselectivity and Site Reactivity Profiling

Nucleophilic Substitution Reactions and Directed Lithiation Studies

Nucleophilic substitution reactions on the isoquinoline ring are facilitated by its electron-deficient nature, particularly at the C-1 and C-3 positions. uop.edu.pkbaranlab.org

The C-1 position of the isoquinoline ring is highly susceptible to nucleophilic attack. youtube.comquora.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. quora.com If the C-1 position is occupied, as in this compound, nucleophilic attack is less common unless there is a suitable leaving group. However, the presence of the bulky 4-phenylphenyl substituent at C-1 sterically hinders direct nucleophilic attack at this position.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.caarkat-usa.org The resulting aryllithium species can then react with various electrophiles. wikipedia.orgarkat-usa.org

In the context of isoquinoline derivatives, the nitrogen atom can act as a directing group, facilitating lithiation at the C-8 position. However, for 1-substituted isoquinolines, the substituent itself can direct metalation. While the phenylphenyl group is not a classic DMG, the nitrogen atom of the isoquinoline ring can direct the lithiation to the ortho position of the attached phenyl ring (C-2' position) or to the C-8 position of the isoquinoline ring. The outcome would depend on the specific reaction conditions and the relative acidity of the protons at these positions. Studies on related 1-arylisoquinolines have shown that directed metalation can be a viable strategy for further functionalization. beilstein-journals.org The use of a strong base like n-butyllithium in the presence of a chelating agent like TMEDA can facilitate this process. baranlab.org

Table 2: Potential Sites for Directed Ortho-Metalation

Potential SiteDirecting GroupComments
C-8 (Isoquinoline)Isoquinoline NitrogenA common site for lithiation in isoquinolines. beilstein-journals.org
C-2' (Biphenyl)Isoquinoline NitrogenDirected by the nitrogen through space.

Reactivity on the Isoquinoline Nitrogen Heterocycle

Reduction and Oxidation Chemistry of the Isoquinoline Core and Phenylphenyl Substituent

The reduction and oxidation of this compound can lead to a variety of interesting and potentially useful compounds.

The isoquinoline ring can be selectively reduced under different conditions. Catalytic hydrogenation can reduce the pyridine ring to afford a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. shahucollegelatur.org.in The conditions of the hydrogenation (e.g., catalyst, solvent, acidity) can influence the outcome. For instance, reduction in an acidic medium can sometimes favor the reduction of the benzene ring portion. shahucollegelatur.org.in Metal hydrides like sodium borohydride (B1222165) (NaBH₄) are also effective for the reduction of the isoquinolinium ion to the corresponding tetrahydroisoquinoline. shahucollegelatur.org.in A more recent method for the semireduction of isoquinolines involves a hydrosilylation reaction promoted by trifluoroacetic acid and triethylsilane under photoirradiation. nih.gov

Oxidation of the isoquinoline ring typically yields phthalic acid and pyridine-3,4-dicarboxylic acid upon treatment with strong oxidizing agents like alkaline potassium permanganate. gcwgandhinagar.comshahucollegelatur.org.in Oxidation with peracetic acid can lead to the formation of the N-oxide. uop.edu.pk The biphenyl substituent is generally stable to mild oxidizing conditions but can be oxidized under harsher conditions. The presence of substituents on the isoquinoline ring can influence the outcome of the oxidation. For example, an electron-donating group on the benzene part of the isoquinoline can lead to the oxidation of that ring, while an electron-withdrawing group can favor the oxidation of the pyridine ring. shahucollegelatur.org.in

Table 3: Summary of Reduction and Oxidation Reactions

Reaction TypeReagent/ConditionProduct TypeReference
ReductionCatalytic Hydrogenation (e.g., H₂, Pt)1,2,3,4-Tetrahydroisoquinoline derivative shahucollegelatur.org.in
ReductionSodium Borohydride (NaBH₄)1,2,3,4-Tetrahydroisoquinoline derivative shahucollegelatur.org.in
ReductionTriethylsilane, Trifluoroacetic Acid, PhotoirradiationHydrosilylated/Reduced Isoquinoline nih.gov
OxidationAlkaline Potassium Permanganate (KMnO₄)Phthalic acid and Pyridine-3,4-dicarboxylic acid gcwgandhinagar.comshahucollegelatur.org.in
OxidationPeracetic AcidN-oxide uop.edu.pk

Selective Hydrogenation and Dearomatization Strategies

The reduction of the isoquinoline core in this compound can be approached through various selective hydrogenation and dearomatization strategies. The choice of catalyst and reaction conditions is crucial for controlling the extent and location of the reduction.

Selective Hydrogenation: The hydrogenation of benzo-fused N-heteroarenes like isoquinoline typically favors the reduction of the heterocyclic ring to yield 1,2,3,4-tetrahydroisoquinoline derivatives. acs.org However, achieving selective hydrogenation of the carbocyclic ring (the benzene portion of the isoquinoline) is a significant challenge due to its higher aromaticity. acs.org

Recent advancements have shown that specific catalysts can reverse this common selectivity. For instance, a ruthenium complex with a chiral spiroketal-based diphosphine ligand (SKP) has been successfully used for the carbocycle-selective hydrogenation of various isoquinoline derivatives, affording 5,6,7,8-tetrahydroisoquinoline (B1330172) products. acs.org This method has been effective for isoquinolines with substituents at the C1 position. acs.org Another approach involves using platinum oxide (PtO₂) as a catalyst under acidic conditions, which has also been shown to favor the formation of 5,6,7,8-tetrahydro products for certain isoquinolines. acs.org

For the complete or partial reduction of the nitrogen-containing ring, heterogeneous iron-based catalysts have emerged as a robust option. rsc.orgsemanticscholar.org These catalysts, often composed of iron nanoparticles in a nitrogen-doped carbon matrix, can selectively hydrogenate the isoquinoline ring even in the presence of other reducible functional groups. rsc.orgsemanticscholar.org Electrocatalytic methods using water as a hydrogen source over catalysts like fluorine-modified cobalt have also been developed for the efficient hydrogenation of isoquinolines to their tetrahydro derivatives under ambient conditions. nih.gov

Dearomatization Strategies: Dearomatization offers a powerful method for converting flat, aromatic systems into complex, three-dimensional structures. researchgate.netnih.gov For isoquinolines, catalytic asymmetric dearomatization (CADA) is a key strategy. bohrium.com This is often achieved by activating the isoquinoline through N-acylation or N-alkylation, which makes the C1 position susceptible to nucleophilic attack.

Anion-binding catalysis is a prominent method for the enantioselective dearomatization of isoquinolines. researchgate.netnih.gov In this approach, a chiral thiourea (B124793) or silanediol (B1258837) catalyst binds to the counter-anion of an in situ-formed N-acylisoquinolinium species. researchgate.netnih.gov This chiral ion pair then directs the enantioselective addition of a nucleophile, such as a silyl (B83357) phosphite (B83602) or silyl ketene (B1206846) acetal, to the C1 position, generating chiral 1,2-dihydroisoquinoline (B1215523) derivatives. researchgate.netnih.gov Another strategy involves the catalyst-free, three-component reaction of an isoquinoline with a β-keto acid and a sulfonyl chloride in water, leading to dihydroisoquinoline derivatives through a decarboxylative dearomatization process. rsc.org

Table 1: Selective Hydrogenation and Dearomatization Strategies for Isoquinoline Derivatives
TransformationCatalyst/ReagentKey FeaturesPotential Product from this compoundReference
Carbocycle HydrogenationRu-SKP complexSelective for the benzene ring of isoquinoline.1-(4-Phenylphenyl)-5,6,7,8-tetrahydroisoquinoline acs.org
Heterocycle HydrogenationN-doped carbon modified ironRobust, heterogeneous catalyst for reducing the N-containing ring.1-(4-Phenylphenyl)-1,2,3,4-tetrahydroisoquinoline rsc.orgsemanticscholar.org
Electrocatalytic HydrogenationFluorine-modified CobaltUses water as a hydrogen source under ambient conditions.1-(4-Phenylphenyl)-1,2,3,4-tetrahydroisoquinoline nih.gov
Asymmetric DearomatizationChiral Thiourea Catalyst / Silyl PhosphiteForms chiral cyclic α-aminophosphonates with high enantioselectivity.Chiral 1-(4-Phenylphenyl)-1,2-dihydroisoquinoline derivative researchgate.net
Decarboxylative Dearomatizationβ-Keto Acid / Sulfonyl Chloride (catalyst-free)One-pot, three-component reaction in water.Substituted 1-(4-Phenylphenyl)-1,2-dihydroisoquinoline rsc.org

Oxidative Degradation Pathways and Stability Studies

The stability of this compound is a critical parameter, particularly for its potential applications. Oxidative degradation, the deterioration of a material due to exposure to oxygen, is a primary concern. dymapak.com This process involves the removal of electrons from the molecule by an oxidizing agent, leading to a change in its chemical properties and a potential loss of function. dymapak.com

For this compound, potential sites for oxidation include the nitrogen atom of the isoquinoline ring, which can form an N-oxide, and the biphenyl moiety, which can undergo various oxidative transformations. The process of oxidative degradation can be initiated or accelerated by factors such as heat, light (photolysis), and humidity. ich.org

Stability Studies: To assess the intrinsic stability of a compound like this compound, comprehensive stability studies are performed. These studies are designed to identify likely degradation products and establish degradation pathways. ich.org According to ICH guidelines, stress testing is a key component of this evaluation. ich.org

Stress testing typically involves exposing the compound to conditions more extreme than those expected during storage and use. This includes:

Thermal Stress: High temperatures (e.g., 50°C, 60°C) are used to accelerate degradation. ich.org

Humidity: Exposure to high relative humidity (≥75%) helps to understand the impact of moisture. ich.org

Oxidation: The compound is exposed to oxidizing agents (e.g., hydrogen peroxide solution) to evaluate its susceptibility to oxidation. nih.gov

Photostability: The effect of light is assessed under standardized conditions to determine if the molecule is light-sensitive. ich.org

pH: The stability across a wide range of pH values is tested in solution to determine susceptibility to hydrolysis. ich.org

Throughout these studies, validated analytical methods are used to quantify the parent compound and detect and identify any degradation products. europa.eu This provides a complete stability-indicating profile, ensuring that any changes in the purity, potency, and molecular characteristics of the compound are detected. europa.eu For this compound, this would involve monitoring for the appearance of products resulting from the oxidation of the isoquinoline nitrogen or the biphenyl rings.

Table 2: Standard Conditions for Stress Testing in Stability Studies
Stress ConditionTypical ParametersPurposeReference
Thermal10°C increments above accelerated testing temperature (e.g., 50°C, 60°C)Identifies thermally labile products. ich.org
Humidity≥75% Relative HumidityEvaluates sensitivity to moisture. ich.org
OxidativeExposure to oxidizing agents (e.g., H₂O₂)Determines potential for oxidative degradation. nih.gov
PhotolyticExposure to a combination of visible and UV lightAssesses light sensitivity and potential for photodegradation. ich.org
Acid/Base HydrolysisWide range of pH values (e.g., pH 1-9)Evaluates stability against hydrolysis. ich.org

Cycloaddition and Pericyclic Reactions

The isoquinoline nucleus and its derivatives are versatile participants in cycloaddition and pericyclic reactions, enabling the construction of complex, fused heterocyclic systems. researchgate.net These reactions leverage the electronic nature of the isoquinoline ring, which can act as a diene, a dipolarophile, or a precursor to reactive intermediates.

[4+2] Cycloaddition (Diels-Alder Reactions): The isoquinoline scaffold can participate in aza-Diels-Alder reactions. One notable strategy involves the reaction of electron-rich N-aryl imines with arynes, which proceeds through a [4+2] cycloaddition to form the isoquinoline core itself. researchgate.net While this is a synthetic route to isoquinolines, the reverse, involving this compound as the diene, is less common due to the aromaticity of the system. However, activation of the isoquinoline ring, for instance by forming an N-ylide, can facilitate its participation in cycloaddition reactions.

1,3-Dipolar Cycloadditions: A more common pathway involves the reaction of isoquinoline with an electron-deficient alkyne to form a Huisgen 1,4-dipole. beilstein-journals.org This zwitterionic intermediate can then react with a variety of dipolarophiles in a [3+2] cycloaddition. nih.gov For example, the reaction of an isoquinoline, a dialkyl acetylenedicarboxylate, and a suitable alkene can lead to the formation of complex fused nitrogen heterocycles. beilstein-journals.org The 1-(4-phenylphenyl) substituent would be expected to influence the stability and subsequent reactivity of the Huisgen dipole intermediate. 1,3-dipolar cycloadditions are valuable for creating five-membered heterocyclic rings, such as triazoles, isoxazoles, and pyrazoles. youtube.com

Electrocyclization: Electrocyclic reactions can be employed to build rings onto the isoquinoline framework. For instance, an acid-promoted reaction between a 1,2,3,4-tetrahydroisoquinoline (the reduced form of isoquinoline) and an α,β-unsaturated aldehyde can proceed via an iminium intermediate, which then undergoes an electrocyclization and subsequent air oxidation to yield a dihydropyrrolo[2,1-α]isoquinoline derivative. acs.org This strategy could be applied to the hydrogenated derivative of this compound to construct the core of lamellarin alkaloids. acs.org

Table 3: Cycloaddition and Pericyclic Reactions Involving the Isoquinoline Core
Reaction TypeReactantsKey Intermediate/MechanismPotential Product ClassReference
Aza-Diels-AlderN-aryl imine + Aryne[4+2] cycloaddition to form the isoquinoline ring.Functionalized Isoquinolines researchgate.net
1,3-Dipolar CycloadditionIsoquinoline + Alkyne + DipolarophileHuisgen 1,4-dipoleFused polycyclic heterocycles (e.g., Isoquinolino[1,2-f] researchgate.netnih.govnaphthyridines) beilstein-journals.orgnih.gov
ElectrocyclizationTetrahydroisoquinoline + α,β-Unsaturated AldehydeIminium intermediate followed by electrocyclization and oxidation.Dihydropyrrolo[2,1-α]isoquinolines acs.org

Further Functionalization of the Biphenyl Moiety

The biphenyl group of this compound provides a versatile platform for introducing additional structural diversity through C-H functionalization or cross-coupling reactions.

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. To functionalize the biphenyl moiety of this compound, a halogen or triflate group would first need to be installed on one of the phenyl rings to act as an electrophilic coupling partner. Alternatively, the biphenyl unit could be borylated to serve as the nucleophilic partner in a Suzuki-Miyaura coupling.

Palladium-catalyzed cross-coupling reactions are particularly powerful. thieme.de For instance, a halogenated derivative of this compound could undergo Suzuki coupling with a variety of boronic acids to introduce new aryl or alkyl groups. Similarly, Negishi coupling (using organozinc reagents) or Kumada coupling (using Grignard reagents) could be employed. uni-muenchen.de These methods tolerate a wide range of functional groups and have been used extensively for the synthesis and functionalization of complex heteroaromatic compounds. uni-muenchen.de The use of arenediazonium salts as coupling partners in Pd-catalyzed reactions also presents a viable, highly reactive alternative for forming biaryl linkages at ambient temperatures. thieme.de

Table 4: Cross-Coupling Strategies for Biphenyl Functionalization
Coupling ReactionCoupling PartnersCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraOrganoboron compound + OrganohalidePalladium complex + BaseC-C escholarship.org
NegishiOrganozinc compound + OrganohalidePalladium or Nickel complexC-C uni-muenchen.de
KumadaGrignard reagent (Organomagnesium) + OrganohalidePalladium or Nickel complexC-C uni-muenchen.de
HeckAlkene + OrganohalidePalladium complex + BaseC-C escholarship.org
Buchwald-HartwigAmine + OrganohalidePalladium complex + BaseC-N uni-muenchen.de

The terminal phenyl ring of the biphenyl moiety is amenable to various modifications, including electrophilic aromatic substitution and directed C-H functionalization. The electronic properties of the existing phenoxy-isoquinoline substituent will direct the position of incoming electrophiles, likely favoring substitution at the ortho and para positions of the terminal ring.

Recent research has focused on the modification of phenyl rings in similar structures to create novel compounds with specific biological activities. For example, the introduction of a pyridinyl moiety in place of a terminal phenyl ring has been explored to generate new antimitotic agents. nih.gov This suggests that replacing or modifying the terminal phenyl ring of this compound could be a fruitful strategy for drug discovery.

Direct C-H functionalization offers a more atom-economical approach. Palladium-catalyzed methods have been developed for the meta-C-H olefination, acetoxylation, and iodination of biphenyl derivatives, often directed by a nitrile group. escholarship.org While this compound lacks a nitrile director, other directing groups could be temporarily installed or alternative catalytic systems could be employed to achieve regioselective functionalization of the terminal phenyl ring. Such modifications could introduce handles for further synthetic transformations or directly install desired functional groups. escholarship.org

Computational and Theoretical Investigations of 1 4 Phenylphenyl Isoquinoline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. For 1-(4-phenylphenyl)isoquinoline, such studies would provide invaluable insights.

Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution

No specific studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or charge distribution for this compound have been found. Theoretical investigations on related heterocyclic systems demonstrate that the distribution of electron density, and the energy and shape of frontier molecular orbitals, are crucial in predicting a molecule's reactivity, stability, and photophysical properties. bhu.ac.inamazonaws.comresearchgate.net For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. amazonaws.com However, without specific calculations for this compound, these parameters remain undetermined.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational methods are routinely used to predict spectroscopic properties like NMR chemical shifts and UV-Vis absorption maxima, aiding in structure elucidation. bhu.ac.inmdpi.comwhiterose.ac.uk There are no published predicted NMR or UV-Vis spectra for this compound. Such data would be generated by applying quantum chemical methods to the molecule's optimized geometry.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and dynamic behavior of this compound are critical to understanding its interactions and properties.

Rotational Barriers and Preferred Conformations of the Phenylphenyl Group

The biphenyl (B1667301) group introduces a degree of rotational freedom. The barrier to rotation around the C-C single bond connecting the two phenyl rings is a key conformational feature, influenced by steric hindrance from substituents. Studies on other biphenyl derivatives have used DFT to calculate these rotational energy barriers. rsc.orgresearchgate.net However, a specific conformational analysis to determine the preferred dihedral angle and the energy barrier for the phenylphenyl group in this compound has not been reported. Similarly, the orientation of the entire biphenyl moiety relative to the isoquinoline (B145761) ring is unknown.

Dynamic Behavior and Flexibility of the Molecular Scaffold

Molecular dynamics (MD) simulations provide a way to observe the movement and flexibility of a molecule over time. mdpi.comrsc.org Such simulations could reveal how the isoquinoline and biphenyl components move in relation to each other and how the molecule might flex in different solvent environments. No MD simulation studies for this compound are currently available in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the energy landscape of a chemical reaction, identifying transition states, and elucidating the step-by-step mechanism. semanticscholar.orgresearchgate.net While various synthetic routes to produce isoquinolines have been documented, acs.orgacs.orgrsc.org computational studies that specifically model the reaction pathway for the synthesis of this compound could not be located. Such research would clarify the energetics and intermediates involved in its formation.

Transition State Characterization and Activation Energies

Understanding the reaction mechanism is fundamental to controlling chemical outcomes. Computational chemistry allows for the detailed characterization of transition states (TS), which are the highest energy points along a reaction coordinate, and the calculation of activation energies (ΔG‡), which determine the reaction rate.

Density Functional Theory (DFT) is a primary method for these investigations. For reactions involving 1-arylisoquinolines, such as their synthesis via transition-metal-catalyzed cross-coupling or subsequent functionalization, DFT calculations can map out the entire potential energy surface. For instance, in the synthesis of related 1-phenylisoquinoline (B189431) derivatives through Ir(III)-catalyzed C-H silylation, computational studies have elucidated the reaction mechanism. These studies identified a σ-metathesis between a C-Ir bond and a C-H bond of the phenyl group as a key step, proceeding through a calculated transition state to form a stable six-membered intermediate. rsc.orgnih.gov

A common route to synthesize this compound is the Suzuki-Miyaura cross-coupling reaction. Theoretical studies on this reaction for similar substrates provide a model for what to expect. DFT calculations on the Suzuki coupling of bromobenzene (B47551) and phenylboronic acid catalyzed by a Palladium-H-Beta zeolite have broken down the reaction into three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The activation energy for each step can be calculated, identifying the rate-determining step. For example, in one model system, the oxidative addition of bromobenzene to a Pd cluster had a very low activation energy of 2.6 kcal/mol, while the transmetalation step was found to be rate-determining with a much higher barrier of 36.8 kcal/mol. nih.gov

The table below illustrates typical activation energies calculated for the elementary steps of a Suzuki-Miyaura cross-coupling reaction, based on a model system. These values provide a framework for understanding the synthesis of this compound.

Reaction StepReactantsTransition StateProductActivation Energy (kcal/mol)
Oxidative AdditionPd-Zeolite + C6H5BrTS1Intermediate 12.6
TransmetalationIntermediate 1 + C6H5B(OH)2TS2Intermediate 236.8
Reductive EliminationIntermediate 2TS3Pd-Zeolite + C12H1014.4

Table 1: Calculated activation energies for a model Suzuki-Miyaura cross-coupling reaction. Data is illustrative and sourced from a study on a Pd-H-Beta zeolite catalyst. nih.gov

These computational models can also explore the effect of different catalysts, ligands, and solvents on the activation barriers, guiding the optimization of reaction conditions.

Understanding Selectivity in Chemical Transformations

Chemical reactions often have the potential to yield multiple products. Computational chemistry is crucial for understanding and predicting selectivity, such as regioselectivity, chemoselectivity, and enantioselectivity.

For 1-arylisoquinolines, a key area of study is atroposelective synthesis, which involves the selective formation of one atropisomer (conformational isomers arising from restricted rotation around a single bond). The bond between the isoquinoline core and the phenylphenyl group in this compound can have restricted rotation, leading to axial chirality. DFT calculations have been instrumental in explaining the origin of enantioselectivity in the synthesis of axially chiral 3,4-disubstituted isoquinolines via an asymmetric Larock synthesis. acs.org These studies model the transition states leading to the different enantiomers, and the calculated energy difference between these transition states can predict the enantiomeric ratio (er). The models often reveal subtle non-covalent interactions, such as π-π stacking or hydrogen bonds between the substrate and the chiral catalyst, that are responsible for stabilizing one transition state over the other. acs.org

In another example, computational studies on the atroposelective C-H olefination of 1-arylisoquinoline N-oxides, using a palladium catalyst with a chiral amino acid ligand, helped rationalize the kinetic resolution process that leads to high enantiomeric excess. chemrxiv.org

Furthermore, regioselectivity in the functionalization of the this compound scaffold can be predicted. For instance, in the Ir(III)-catalyzed C-H silylation of 1-phenylisoquinoline, DFT calculations showed why silylation occurs preferentially at a specific C-H bond of the phenyl ring. rsc.orgnih.gov Analysis of the energies of different possible transition states corresponding to activation of different C-H bonds allows for the prediction of the major regioisomer.

Predictive Modeling for Chemical Behavior and Interactions

Beyond reaction mechanisms, computational models can predict a wide range of chemical behaviors and properties, which is particularly valuable in fields like materials science and medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of predictive modeling. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity. For isoquinoline derivatives, numerous QSAR models have been developed to predict their efficacy for various therapeutic targets. japsonline.comjapsonline.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to build predictive models for the inhibition of monoamine oxidase A by a series of isoquinoline derivatives. nih.gov These models use calculated steric and electrostatic fields to generate a statistical model that can predict the inhibitory activity of new, unsynthesized isoquinoline analogues.

The table below summarizes the statistical quality of a sample QSAR model developed for isoquinoline derivatives, highlighting its predictive power.

Model ParameterValueDescription
0.660Cross-validated correlation coefficient, indicating good internal predictivity.
0.938Non-cross-validated correlation coefficient, indicating good model fit.
Number of Components5Optimal number of principal components used in the model.

Table 2: Statistical parameters for a 3D-QSAR (CoMFA) model developed for pyrimido-isoquinolin-quinone derivatives against MRSA. nih.gov

Molecular docking is another powerful predictive tool. It simulates the binding of a molecule, like this compound, into the active site of a target protein. Docking studies on isoquinoline derivatives have been used to predict their binding affinity and mode of interaction with enzymes like leucine (B10760876) aminopeptidase (B13392206) and protein kinases, guiding the design of more potent inhibitors. researchgate.netresearchgate.net

DFT calculations are also used to predict the electronic and photophysical properties of these molecules. For instance, theoretical studies on isoquinoline-functionalized chromophores have been used to model their non-linear optical (NLO) properties. nih.gov By calculating properties like the dipole moment, polarizability, and hyperpolarizability, researchers can screen potential candidates for applications in optoelectronic devices. Similarly, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the electronic absorption spectra and reactivity of novel biphenyl-substituted N-heterocycles. researchgate.netchemmethod.com

Advanced Research Applications of 1 4 Phenylphenyl Isoquinoline

Role in Catalysis and Chiral Ligand Design

The isoquinoline (B145761) framework is recognized as a "privileged scaffold" in chemistry, and the introduction of an aryl substituent at the 1-position creates a platform for developing highly effective chiral ligands and catalysts. nih.govchemrxiv.org The 1-(4-phenylphenyl)isoquinoline structure, with its potential for axial chirality, is a prime candidate for applications in stereoselective synthesis.

Development as Ligands in Asymmetric Transition Metal Catalysis

Axially chiral 1-arylisoquinolines are extensively used as ligands in transition-metal-catalyzed reactions to control the stereochemical outcome of a transformation. acs.org The atropisomeric nature of these ligands, arising from hindered rotation around the C-N bond, creates a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity.

Research has demonstrated the efficacy of palladium and rhodium complexes bearing such ligands in a variety of asymmetric reactions. acs.orgsnnu.edu.cn A notable advancement involves the palladium-catalyzed atroposelective C-H functionalization of 1-arylisoquinoline N-oxides. Using a simple and commercially available mono-protected amino acid (MPAA) as the chiral ligand, researchers have achieved the synthesis of axially chiral biaryls through kinetic resolution. chemrxiv.org This method has been successfully applied to direct C-H olefination reactions with various alkenes, affording the desired products in high yields and with excellent enantioselectivity. chemrxiv.org Similarly, rhodium(III) complexes paired with chiral cyclopentadienyl (B1206354) (Cp) ligands have been employed for the C-H/C-H cross-coupling of 1-arylisoquinolines with heteroarenes, yielding axially chiral products with outstanding yields (up to 99%) and enantiomeric excess (up to 99% ee). snnu.edu.cn

Organocatalytic Applications and Mechanistic Studies

Beyond metal catalysis, isoquinoline derivatives are active participants in the field of organocatalysis, where small organic molecules catalyze reactions without a metal component. rsc.org Chiral Brønsted acids, such as chiral phosphoric acids, have been shown to catalyze the enantioselective Pictet-Spengler reaction of substrates that form axially chiral tetrahydroisoquinoline products. acs.org This transformation proceeds via a dynamic kinetic resolution, where the catalyst controls the cyclization to generate a single regioisomer with exceptional enantioselectivity (up to 99% ee). acs.org

Another approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. beilstein-journals.org Mechanistic studies suggest that the NHC can react with substrates like N-tosylimines to generate a reactive aza-Breslow intermediate, which then engages in a cascade reaction with an aldehyde to ultimately form the isoquinoline scaffold. nih.gov Furthermore, innovative electro-organic methods have been developed, such as the enantioselective oxidative coupling of tetrahydroisoquinolines with acrylaldehyde. bohrium.com In this system, an organocatalyst works in concert with an electrochemical setup, where electricity acts as a green oxidant. The proposed mechanism involves the generation of an iminium ion from the tetrahydroisoquinoline, which then undergoes a stereocontrolled coupling reaction mediated by the chiral organocatalyst. bohrium.com

Design of Supramolecular Catalytic Systems

Supramolecular chemistry offers a sophisticated approach to catalysis by using non-covalent interactions to assemble complex, highly organized catalytic systems. mdpi.com These systems can mimic the efficiency and selectivity of natural enzymes by creating confined reaction environments and pre-organizing substrates. nih.gov

Contributions to Advanced Materials Science and Engineering

The rigid, planar, and electron-rich structure of this compound makes it a highly valuable component in the field of materials science, particularly for applications in organic electronics where precise control over photophysical properties is essential.

Organic Electronics and Optoelectronic Devices (e.g., OLEDs, Sensors)

The most significant application of 1-arylisoquinoline derivatives in materials science is in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org When used as ligands in heavy-metal complexes, particularly with iridium(III), they form highly efficient phosphorescent emitters. These materials can harvest both singlet and triplet excitons generated within the device, enabling theoretical internal quantum efficiencies of nearly 100%. acs.org

Complexes such as tris(1-phenylisoquinolinato)iridium(III) are benchmark red-emitting dopants for OLEDs, known for providing pure-red light with high efficiency. acs.orgresearchgate.net Di-nuclear platinum(II) complexes incorporating aryl-isoquinoline ligands have also been developed, demonstrating high external quantum efficiencies (EQE) of over 8.8% for near-infrared (NIR) OLEDs. researchgate.net Beyond light emission, isoquinoline derivatives have been integrated into fluorescent sensors. For instance, ligands incorporating isoquinoline moieties have been designed for the selective detection of metal ions like zinc, where the isoquinoline ring enhances the fluorescence response upon binding. acs.org

The performance of a molecule like this compound in an optoelectronic device is directly governed by its chemical structure. nih.govrsc.org The key to its utility lies in the ability to tune its photophysical properties through targeted synthetic modifications. mdpi.com

The primary structural feature influencing its properties is the extended π-conjugation. Compared to a simpler 1-phenylisoquinoline (B189431), the addition of a second phenyl ring to create the 4-phenylphenyl (biphenyl) group extends the conjugated system. mdpi.com This extension typically lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), resulting in a smaller HOMO-LUMO gap. Consequently, the absorption and emission spectra are shifted to longer wavelengths (a bathochromic or red shift). acs.orgresearchgate.net

When used as a cyclometalating ligand in an iridium(III) complex, the 1-arylisoquinoline moiety facilitates strong spin-orbit coupling. This promotes the formation of emissive metal-to-ligand charge transfer (MLCT) states, which is the origin of their highly efficient phosphorescence. acs.orgresearchgate.net Studies have shown that complexes with 1-arylisoquinoline ligands exhibit markedly higher phosphorescence quantum yields (Φp) and shorter emission lifetimes compared to those with other types of ligands, which is crucial for high-performance OLEDs. researchgate.net The rigidity of the molecular structure also plays a role, with more rigid configurations often leading to higher quantum yields by reducing non-radiative decay pathways. mdpi.com Therefore, the specific structure of this compound is deliberately designed to achieve the desired color purity and efficiency for advanced electronic applications.

Self-Assembly and Supramolecular Architectures

The field of supramolecular chemistry focuses on creating large, well-organized structures from individual molecules held together by non-covalent forces like hydrogen bonding, π-stacking, and van der Waals interactions. The design of these assemblies often relies on "tectons" or molecular building blocks containing the necessary information to form a specific, predetermined structure.

While the broader class of isoquinolines is recognized for its role in forming complex architectures, specific research detailing the self-assembly and formation of unique supramolecular structures exclusively with this compound is not extensively documented in publicly available literature. The planarity of its aromatic system suggests a potential for π-π stacking interactions, a key driver in the self-assembly of many organic molecules, but dedicated studies on this compound are needed to confirm and characterize such behaviors.

Polymer Chemistry Applications as Monomers or Functional Additives

In polymer chemistry, monomers are the fundamental building blocks that link together to form long polymer chains. Functional additives are incorporated into polymers to modify their properties, such as introducing new functionalities or improving performance.

Currently, there is limited specific information available in scientific literature detailing the use of this compound as either a monomer for polymerization or as a functional additive in polymer formulations. While research exists on creating novel degradable and recyclable polymers from different types of functional monomers, the application of this specific isoquinoline derivative in that context has not been reported.

Mechanistic Biological Investigations at the Molecular Level

The isoquinoline alkaloid family, to which this compound belongs, is known for a wide range of biological activities, including anticancer effects. These effects are often traced back to interactions with fundamental cellular components and the modulation of critical pathways.

Molecular Target Identification and Binding Interaction Studies (e.g., Enzyme-Ligand Interactions, DNA Intercalation)

The biological activity of many small molecules stems from their ability to bind to specific molecular targets like enzymes or nucleic acids. Isoquinoline alkaloids, for instance, are known to exert their effects through mechanisms that may include enzyme inhibition and binding to nucleic acids.

One common mode of interaction with nucleic acids is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, leading to cellular toxicity. The planar aromatic structure of compounds like this compound makes them potential candidates for DNA intercalation. Studies on related isoquinoline alkaloids have confirmed their ability to bind to various DNA structures, including duplex and triplex DNA, primarily through an intercalative mode. The binding process is often stabilized by van der Waals forces and π-stacking interactions between the molecule's aromatic system and the DNA base pairs.

While the general class of isoquinolines is studied for these interactions, specific enzyme-ligand or DNA intercalation studies detailing the binding affinity and precise molecular targets of this compound itself are not prominently available.

Elucidation of Structure-Activity Relationships (SAR) from a Chemical Design Perspective

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in biological effect, researchers can identify the key molecular features responsible for its activity, known as the pharmacophore.

For the isoquinoline scaffold, SAR studies have been crucial in developing potent agents for various therapeutic targets. For example, in the development of CXCR4 antagonists with anti-HIV activity, a systematic scan of different heterocyclic replacements for a benzimidazole (B57391) moiety led to the identification of the 3-isoquinolinyl group as a highly attractive alternative. Further optimization of side chains in that isoquinoline series resulted in compounds with significant potency.

Similarly, in designing inhibitors for Dipeptidyl Peptidase IV (DPP-4), a key enzyme in glucose metabolism, researchers hypothesized that different parts of the isoquinolone structure would interact with specific pockets of the enzyme. This hypothesis guided the synthesis of new derivatives, leading to the identification of potent and selective inhibitors. A comprehensive SAR study around an initial hit molecule, X80, was conducted to develop potent inhibitors of the Ku70/80 complex, which is involved in DNA repair. These examples highlight the power of SAR in drug design, though a dedicated SAR study focused on the biological activities of this compound and its close analogues is not detailed in the available research.

Investigation of Cellular Pathway Modulation Mechanisms at the Molecular Level (e.g., Apoptosis Induction Pathways, Cell Cycle Arrest Mechanisms)

Many anticancer agents function by inducing apoptosis (programmed cell death) or causing cell cycle arrest, which prevents cancer cells from proliferating. Isoquinoline alkaloids have been shown to trigger these cellular mechanisms.

Apoptosis Induction: Apoptosis is a highly regulated process involving families of proteins such as caspases and Bcl-2. The activation of caspases is a central event in the apoptotic cascade. Studies on various isoquinoline alkaloids have demonstrated their ability to induce apoptosis in different cancer cell lines.

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and is controlled by proteins like cyclins and cyclin-dependent kinases (CDKs). Malfunctions in the cell cycle can lead to uncontrolled proliferation, a hallmark of cancer. Certain isoquinoline alkaloids can arrest the cell cycle at different phases (G1, S, or G2/M), thereby inhibiting cancer cell growth. For instance, treatment of cancer cells with some alkaloids leads to a dose-dependent reduction in the expression of key cell cycle regulators like Cyclin-D1 and CDK-2.

While these mechanisms are well-documented for the broader isoquinoline class, specific studies detailing the precise pathways modulated by this compound are required to confirm its specific mode of action.

Studies of Interactions with Specific Biomolecules (e.g., Proteins, Nucleic Acids)

The interaction between small molecules and biomolecules like proteins and nucleic acids is the foundation of many biological processes and therapeutic interventions. These interactions are governed by physical forces including electrostatic interactions, hydrogen bonding, and hydrophobic effects.

Protein Interactions: Proteins recognize and bind to other molecules based on structural and chemical complementarity. The binding can be highly specific, such as an enzyme binding its substrate, or more general.

Nucleic Acid Interactions: The structural flexibility of nucleic acids allows them to adopt various conformations beyond the canonical double helix, offering diverse binding sites for small molecules. Small organic molecules can bind to DNA and RNA through non-covalent interactions, which are broadly classified as intercalation and groove binding. The planar aromatic systems found in many isoquinoline alkaloids make them well-suited for intercalating into DNA. This interaction can stabilize DNA structures but also interfere with processes like transcription and replication, forming the basis of their cytotoxic effects.

Although the general principles of biomolecular interactions are well-established for the isoquinoline family, detailed experimental studies focusing specifically on the binding partners and interaction modes of this compound are not extensively covered in the current body of scientific literature.

Future Research Trajectories and Emerging Opportunities

Innovations in Synthetic Methodologies and Process Intensification

The development of efficient and sustainable synthetic routes is paramount for the widespread application of 1-(4-Phenylphenyl)isoquinoline and its derivatives. Traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and may be limited to electron-rich systems. researchgate.net Recent advancements have focused on expanding the diversity of isoquinoline motifs through new synthetic methodologies and modifications of traditional procedures. researchgate.net

Future research is expected to focus on the following areas:

Catalytic Systems: The exploration of novel catalysts, such as those based on palladium, copper, and ruthenium, is a promising avenue. organic-chemistry.org These catalysts can enable more efficient and selective C-H functionalization and cross-coupling reactions, which are central to constructing the 1-arylisoquinoline framework. organic-chemistry.org

Process Intensification: Techniques like microwave-assisted synthesis and continuous flow chemistry are gaining traction. numberanalytics.comresearchgate.net Microwave irradiation can significantly shorten reaction times and improve yields, offering a greener alternative to conventional heating. nih.govoatext.com Continuous flow systems provide enhanced control over reaction parameters, leading to better reproducibility and scalability. rsc.orgplu.mxthieme-connect.com The integration of these technologies into the synthesis of this compound could lead to more economical and environmentally friendly production processes. mdpi.comscribd.comnih.gov

Novel Reagents: The use of innovative reagents, such as tosylmethylisonitrile (TosMIC) derivatives, has opened new pathways for the synthesis of 1-substituted isoquinolines. uah.es Further exploration of such reagents could lead to even more versatile and efficient synthetic strategies.

Exploration of Novel Functional Materials Derived from this compound

The unique photophysical properties of the 1-arylisoquinoline core make it an attractive building block for a variety of functional materials. beilstein-journals.org Derivatives of this compound are being investigated for applications in optoelectronics and beyond.

Key areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): Iridium(III) complexes incorporating 1-phenylisoquinoline (B189431) ligands have shown promise as phosphorescent emitters in OLEDs. nih.gov By modifying the substituents on the phenyl and isoquinoline rings, the emission color and efficiency of these complexes can be tuned. For instance, introducing electron-withdrawing groups like cyano (CN) can lead to a blue-shift in emission, while electron-donating groups like tert-butyl can cause a red-shift, making them suitable for deep red and near-infrared (NIR) OLEDs. nih.gov The this compound scaffold is a known intermediate in the synthesis of OLED materials. chemicalbook.com

Fluorescent Sensors: The fluorescence of borylated arylisoquinolines can be modulated by external stimuli such as ions, making them potential candidates for chemical sensors. nih.govacs.org The formation of complexes with anions like fluoride (B91410) can lead to fluorescence quenching, providing a mechanism for detection. beilstein-journals.orgnih.gov

Luminescent Materials: The inherent fluorescence of isoquinoline derivatives makes them suitable for various luminescent applications. nih.govmdpi.com Research into dihydrothieno[2,3-c]isoquinolines has demonstrated their potential as luminescent materials. acs.org

Below is an interactive data table summarizing the applications of some 1-arylisoquinoline derivatives:

Derivative TypeApplicationKey Findings
Iridium(III) complexes with 1-phenylisoquinoline-4-carbonitrileNIR OLEDsAchieved maximum external quantum efficiencies (EQEs) of 7.1% and 7.2% with emission peaks at 695 nm and 714 nm. nih.gov
Borylated arylisoquinolinesFluorescent SensorsExhibit tunable fluorescence based on aryl substituents and show fluorescence quenching in the presence of fluoride ions. nih.gov
Dihydrothieno[2,3-c]isoquinolinesLuminescent MaterialsShow potential for use as fluorescent materials. acs.org

Deeper Unraveling of Molecular Mechanisms in Advanced Applications

A fundamental understanding of the molecular mechanisms that govern the performance of this compound-based materials is crucial for their rational design and optimization.

Future research should aim to:

Elucidate Photophysical Processes: Detailed spectroscopic and computational studies are needed to understand the excited-state dynamics, including intramolecular charge-transfer (ICT) processes, that determine the emissive properties of these compounds. d-nb.inforesearchgate.net For example, time-resolved spectroscopy can provide insights into the lifetimes of excited states and the pathways of energy relaxation. d-nb.inforesearchgate.net

Investigate Structure-Property Relationships: A systematic investigation into how different substituents on the this compound core influence its electronic and photophysical properties is essential. This includes studying the effects of electron-donating and electron-withdrawing groups on the HOMO and LUMO energy levels, which in turn affect the emission color and quantum yield. nih.gov

Understand Host-Guest Interactions: In applications like OLEDs, the interaction between the this compound-based emitter (guest) and the surrounding host material is critical. Understanding these interactions is key to optimizing device performance and stability. google.com

Synergistic Integration of Experimental Synthesis and Computational Design

The combination of experimental research with computational modeling offers a powerful approach to accelerate the discovery and development of new materials based on this compound. nih.gov

This synergistic approach involves:

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures, as well as the photophysical properties, of new derivatives before they are synthesized. sioc-journal.cnacs.org This allows for the pre-screening of candidates and the identification of the most promising structures for experimental investigation. whiterose.ac.uk For instance, DFT calculations can predict HOMO/LUMO energy levels, which are crucial for assessing the potential of a molecule in an OLED device.

Rational Design: Computational insights can guide the design of molecules with specific, targeted properties. By understanding the structure-property relationships at a molecular level, researchers can rationally design new derivatives with enhanced performance characteristics. nih.gov

Mechanism Elucidation: Computational studies can complement experimental findings to provide a more complete picture of reaction mechanisms and photophysical processes. researchgate.net This deeper understanding can, in turn, inform the design of more efficient synthetic routes and more effective functional materials.

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in materials science, catalysis, and beyond.

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